molecular formula C23H22Cl3N3OS B12008232 2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide

2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide

Katalognummer: B12008232
Molekulargewicht: 494.9 g/mol
InChI-Schlüssel: CAUFRMPZPMZEQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide is a complex organic compound with a unique structure that combines a naphthyl group, a trichloromethyl group, and a dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide typically involves multiple steps:

    Formation of the Naphthyl Acetamide Intermediate: The initial step involves the reaction of 1-naphthylamine with acetic anhydride to form 1-naphthylacetamide.

    Introduction of the Trichloromethyl Group: The next step involves the chlorination of the intermediate to introduce the trichloromethyl group. This can be achieved using reagents like trichloromethyl chloroformate under controlled conditions.

    Coupling with Dimethylphenyl Isothiocyanate: The final step involves the reaction of the chlorinated intermediate with 2,5-dimethylphenyl isothiocyanate to form the desired compound. This step typically requires a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl and dimethylphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl and trichloromethyl groups. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trichloromethyl group. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the naphthyl and dimethylphenyl groups.

    Reduction: Reduced forms of the carbonyl and trichloromethyl groups.

    Substitution: Substituted derivatives at the trichloromethyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study the effects of trichloromethyl and naphthyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological molecules.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its effects on specific molecular targets, such as enzymes or receptors, and its potential therapeutic applications.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism by which 2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide exerts its effects depends on its interaction with molecular targets. The trichloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The naphthyl and dimethylphenyl groups can interact with hydrophobic regions of proteins, potentially affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Naphthylacetamide: Similar in structure but lacks the trichloromethyl and dimethylphenyl groups.

    2,2,2-Trichloro-N-(2,5-dimethylphenyl)acetamide: Similar but lacks the naphthyl group.

    N-(2,5-Dimethylphenyl)-N’-naphthylthiourea: Similar but contains a thiourea linkage instead of the acetamide linkage.

Uniqueness

The uniqueness of 2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C23H22Cl3N3OS

Molekulargewicht

494.9 g/mol

IUPAC-Name

2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C23H22Cl3N3OS/c1-14-10-11-15(2)19(12-14)27-22(31)29-21(23(24,25)26)28-20(30)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12,21H,13H2,1-2H3,(H,28,30)(H2,27,29,31)

InChI-Schlüssel

CAUFRMPZPMZEQG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.